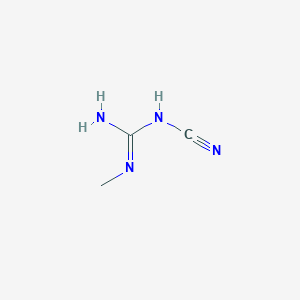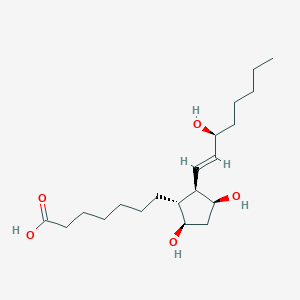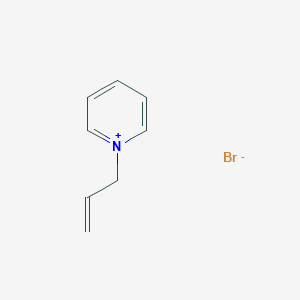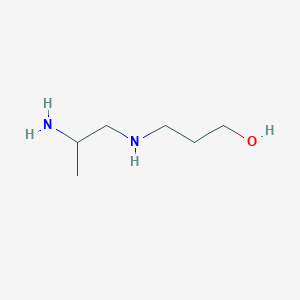![molecular formula C11H11N5O B159283 Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- CAS No. 1767-12-0](/img/structure/B159283.png)
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-, also known as Imidazole Yellow, is a synthetic dye used in various scientific research applications. It is a yellow powder that is soluble in water and commonly used as a pH indicator in biochemical experiments.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is based on its ability to change color depending on the pH of the solution it is in. The dye exists in two forms, a protonated form, and a deprotonated form. The protonated form is yellow, while the deprotonated form is red. The color change occurs at a specific pH, known as the pKa value. The pKa value of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is 7.3. Therefore, the dye is yellow below pH 7.3 and red above pH 7.3.
Biochemical and Physiological Effects:
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- has no known biochemical or physiological effects on living organisms. It is considered non-toxic and safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in lab experiments include its high sensitivity to pH changes, its ability to be used in various biochemical assays, and its low cost. However, some limitations include its narrow pH range, its inability to be used in strongly acidic or basic solutions, and its potential interference with other compounds in the sample.
Orientations Futures
There are various future directions for the use of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in scientific research. One potential direction is the development of new pH indicators with a broader pH range and higher sensitivity. Another direction is the use of the dye in the development of new biosensors for the detection of various biomolecules, such as glucose, cholesterol, and DNA. Additionally, the use of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in medical diagnostics and imaging is another potential future direction.
Conclusion:
In conclusion, Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is a synthetic dye widely used in scientific research as a pH indicator. It is synthesized by reacting 4-phenylazo-1H-imidazole with acetamide and is commonly used in various biochemical assays. The mechanism of action of the dye is based on its ability to change color depending on the pH of the solution it is in. Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- has no known biochemical or physiological effects on living organisms and is considered safe to use in laboratory experiments. While it has some limitations, there are various future directions for its use in scientific research, including the development of new pH indicators and biosensors.
Méthodes De Synthèse
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is synthesized by reacting 4-phenylazo-1H-imidazole with acetamide. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is widely used in scientific research as a pH indicator. It is commonly used to determine the pH of various solutions, such as buffers, biological fluids, and cell culture media. It is also used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), protein assays, and nucleic acid assays.
Propriétés
Numéro CAS |
1767-12-0 |
|---|---|
Nom du produit |
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- |
Formule moléculaire |
C11H11N5O |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
N-[4-(1H-imidazol-2-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,17) |
Clé InChI |
CHBZRRGOUMDIQX-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
Autres numéros CAS |
1767-12-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)






![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)